![molecular formula C11H12N2O B1463658 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole CAS No. 81386-31-4](/img/structure/B1463658.png)
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole
Overview
Description
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is a heterocyclic compound that contains two carbon atoms, two nitrogen atoms, and one oxygen atom in its structure .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole, has been a subject of interest in various research studies . The synthesis often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations .Physical And Chemical Properties Analysis
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole has a boiling point of 307.7±35.0 °C and a density of 1.087±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Agriculture: Pesticide Development
5-Ethyl-3-(p-tolyl)-1,2,4-oxadiazole: derivatives have been studied for their potential use in agriculture as chemical pesticides. These compounds exhibit a broad spectrum of biological activities that are crucial for plant protection . Specifically, they have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani , which are significant threats to crop security .
Medicine: Antibacterial Agents
In the medical field, these oxadiazole derivatives are being explored for their antibacterial properties. They have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight, a disease that can lead to significant crop loss . The derivatives’ effectiveness surpasses that of some existing treatments, making them promising candidates for novel antibacterial agents .
Material Science: Conducting Systems
The oxadiazole core is integral to the production of various conducting systems. These include laser dyes, scintillators, optical brighteners, and organic light-emitting diodes (OLEDs) . The electron-transfer or luminescent properties of these compounds are valuable for advancements in material science.
Pharmacology: Drug Development
The pharmacological properties of 5-Ethyl-3-(p-tolyl)-1,2,4-oxadiazole are being investigated for drug development. Its structural motif is considered for the design of drugs with improved activity and selectivity. The compound’s role in the synthesis of valuable organic combinations could lead to next-generation drug candidates .
Safety and Hazards
properties
IUPAC Name |
5-ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-11(13-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUFKKDOFRILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674370 | |
Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-p-tolyl-1,2,4-oxadiazole | |
CAS RN |
81386-31-4 | |
Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81386-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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